![molecular formula C9H17NS B1529377 3-Thia-9-azaspiro[5.5]undecane CAS No. 311-22-8](/img/structure/B1529377.png)
3-Thia-9-azaspiro[5.5]undecane
Overview
Description
3-Thia-9-azaspiro[55]undecane is a spirocyclic compound that features a unique structure with a sulfur and nitrogen atom incorporated into the spiro ring system
Mechanism of Action
Target of Action
The primary target of 3-Thia-9-azaspiro[5Similar compounds, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The exact mode of action of 3-Thia-9-azaspiro[5If it acts similarly to the 3,9-diazaspiro[5.5]undecane-based compounds, it may bind to the GABAAR, inhibiting the receptor’s function . This inhibition could lead to changes in neuronal excitability.
Biochemical Pathways
The specific biochemical pathways affected by 3-Thia-9-azaspiro[5If it acts on the GABAAR, it could influence the GABAergic signaling pathway, affecting neuronal excitability and synaptic transmission .
Result of Action
The molecular and cellular effects of 3-Thia-9-azaspiro[5If it acts as an antagonist of the GABAAR, it could potentially increase neuronal excitability .
Preparation Methods
The synthesis of 3-Thia-9-azaspiro[5.5]undecane typically involves the formation of the spiro ring system through cyclization reactions. One common method involves the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and reaction time .
Chemical Reactions Analysis
3-Thia-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-Thia-9-azaspiro[5
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Comparison with Similar Compounds
3-Thia-9-azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound features an oxygen atom in place of the sulfur atom, which can alter its chemical reactivity and biological activity.
3,9-Diazaspiro[5.5]undecane:
The uniqueness of this compound lies in the presence of both sulfur and nitrogen atoms in the spiro ring, providing a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-thia-9-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-5-10-6-2-9(1)3-7-11-8-4-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLKVAIJVNGWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


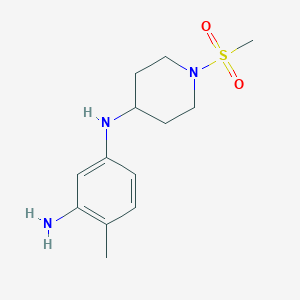
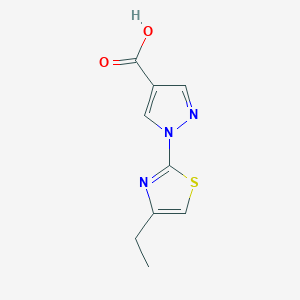

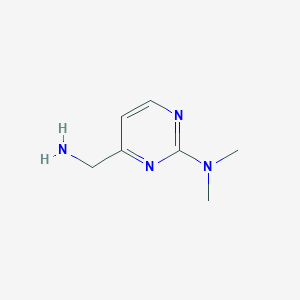
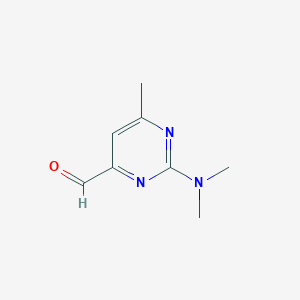
![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)
amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)
![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)
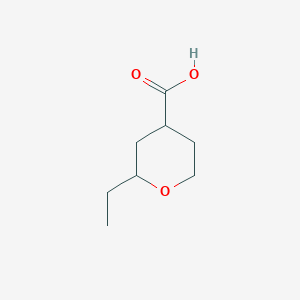
![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)
![4-[(2-Methoxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529310.png)
![2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole](/img/structure/B1529312.png)
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1529315.png)

